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Compound of Interest

Compound Name:
(2-Amino-5-bromophenyl)

(phenyl)methanol

CAS No.: 7141-05-1

Cat. No.: B2898285

Get Quote

For researchers and drug development professionals navigating the intricate landscape of

medicinal chemistry, the aminobenzophenone scaffold represents a versatile and promising

starting point for the design of novel therapeutics. This guide provides an in-depth, objective

comparison of the structure-activity relationships (SAR) of aminobenzophenone derivatives

across three key therapeutic areas: anticancer, anticonvulsant, and anxiolytic activities. By

synthesizing experimental data and elucidating the underlying mechanistic principles, this

document aims to empower researchers to make informed decisions in their drug discovery

endeavors.

Anticancer Activity: Targeting Microtubule
Dynamics
A significant body of research has focused on the potential of 2-aminobenzophenone

derivatives as potent antimitotic agents.[1] These compounds have been shown to exert their

cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1][2]
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Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of a series of 2-aminobenzophenone derivatives have been evaluated

against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50)

values, which represent the concentration of a drug required for 50% inhibition of cell growth in

vitro, are summarized in the table below.[3]
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Table 1: Cytotoxic Activity of 2-Aminobenzophenone Derivatives.[3]
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Structure-Activity Relationship Insights
The data reveals several key SAR trends for anticancer activity:

The 2-Amino Group is Crucial: The introduction of an amino group at the C2 position of the

benzophenone scaffold dramatically increases cytotoxic activity.[1][4] This is evident when

comparing the parent compound 1 (inactive) with its 2-amino analogue 5 (highly active).

Methoxy Substituents on the Second Aromatic Ring Enhance Potency: The presence of

methoxy groups on the second aromatic ring generally leads to increased activity. For

instance, compounds 6 and 7, which have both a 2-amino group and a methoxy substituent,

are among the most potent compounds in the series.[1]

Positional Isomerism of the Methoxy Group Matters: The position of the methoxy group

influences activity, as seen in the comparison between compounds 6 and 7.

Bulky Substituents can be Detrimental: While methoxy groups are beneficial, bulkier

substituents may decrease activity.[3]

Mechanism of Action: Tubulin Polymerization Inhibition
2-Aminobenzophenone derivatives exert their anticancer effects by binding to the colchicine

binding site on β-tubulin.[2] This binding event inhibits the polymerization of tubulin into

microtubules, which are essential components of the mitotic spindle. The disruption of

microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers

apoptosis (programmed cell death).[3]
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Anticancer Mechanism of 2-Aminobenzophenones.

Anticonvulsant and Anxiolytic Activities: Modulation
of GABA-A Receptors
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Aminobenzophenones are well-known precursors in the synthesis of benzodiazepines, a class

of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[5] The

therapeutic effects of benzodiazepines are primarily mediated through their interaction with the

γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in

the central nervous system.[6][7] Aminobenzophenone derivatives themselves have been

shown to modulate GABA-A receptor activity.[6]

Structure-Activity Relationship Insights
While a comprehensive quantitative SAR table for a single series of aminobenzophenones

across anticonvulsant and anxiolytic assays is not readily available in the literature, several key

structural features have been identified as important for activity:

Substitution on the Amino Group: The nature of the substituent on the amino group can

influence potency and selectivity.

Substitution on the Phenyl Rings: Electron-withdrawing groups on the phenyl rings,

particularly at the C7 position of the corresponding benzodiazepine, are often associated

with enhanced activity.[8] This suggests that similar substitutions on the

aminobenzophenone scaffold could be beneficial.

Conformational Rigidity: The overall shape and conformational flexibility of the molecule play

a role in its ability to bind to the GABA-A receptor.

Mechanism of Action: Positive Allosteric Modulation of
GABA-A Receptors
Aminobenzophenones and their benzodiazepine derivatives act as positive allosteric

modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the

GABA binding site.[7] This binding enhances the effect of GABA, leading to an increased influx

of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane

makes it more difficult for the neuron to fire, thus producing an inhibitory effect that underlies

the anxiolytic and anticonvulsant properties.
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Mechanism of Aminobenzophenones at the GABA-A Receptor.

Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled

experimental protocols are essential. The following sections provide step-by-step

methodologies for key assays used to evaluate the anticancer, anticonvulsant, and anxiolytic

activities of aminobenzophenone derivatives.

Anticancer Activity: Cytotoxicity Assay (MTT Assay)
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This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

Human cancer cell lines (e.g., MCF-7, HeLa)

Complete culture medium (e.g., DMEM with 10% FBS)

Aminobenzophenone derivatives

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well

and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the aminobenzophenone derivatives in

culture medium. Replace the medium in the wells with the medium containing the test

compounds at various concentrations. Include a vehicle control (DMSO) and a positive

control (e.g., doxorubicin).

Incubation: Incubate the plates for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value for each compound.

Anticancer Activity: In Vitro Tubulin Polymerization
Assay
This assay measures the ability of compounds to inhibit the formation of microtubules.[9]

Materials:

Purified tubulin (>99% pure)

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

GTP solution

Aminobenzophenone derivatives

Positive control (e.g., colchicine)

Negative control (vehicle, e.g., DMSO)

96-well, clear, flat-bottom plates

Temperature-controlled microplate reader

Procedure:

Reaction Setup: On ice, prepare a reaction mixture containing tubulin and GTP in the

polymerization buffer.

Compound Addition: Add the aminobenzophenone derivatives at various concentrations to

the wells of a pre-warmed (37°C) 96-well plate.[10]

Initiate Polymerization: Add the tubulin/GTP mixture to the wells to initiate polymerization.

Turbidity Measurement: Immediately begin monitoring the increase in absorbance at 340 nm

every minute for 60 minutes at 37°C in a microplate reader.[10]
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Data Analysis: Plot absorbance versus time to generate polymerization curves. A decrease in

the rate and extent of polymerization in the presence of the compound indicates inhibitory

activity.[3]

Anticonvulsant Activity: Maximal Electroshock (MES)
Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective

against generalized tonic-clonic seizures.[11][12]

Materials:

Male ICR mice (20-25 g)

Electroconvulsive shock apparatus with corneal electrodes

Aminobenzophenone derivatives

Vehicle (e.g., 0.9% saline with a small amount of Tween 80)

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before

the experiment.

Drug Administration: Administer the aminobenzophenone derivatives or vehicle

intraperitoneally (i.p.) or orally (p.o.) to groups of mice. Administer a standard anticonvulsant

as a positive control.

MES Induction: At the time of peak drug effect (e.g., 30-60 minutes post-administration),

apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

[13]

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension

phase of the seizure.
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Data Analysis: A compound is considered to have anticonvulsant activity if it prevents the

tonic hindlimb extension in a significant percentage of the animals. The ED50 (the dose that

protects 50% of the animals) can be calculated.

Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[14]

[15]

Materials:

Elevated plus maze apparatus (two open arms and two closed arms)

Male mice (20-25 g)

Aminobenzophenone derivatives

Vehicle

Standard anxiolytic drug (e.g., diazepam)

Video tracking system

Procedure:

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the

experiment.

Drug Administration: Administer the aminobenzophenone derivatives, vehicle, or a standard

anxiolytic drug to groups of mice.

EPM Test: At the time of peak drug effect, place each mouse individually in the center of the

maze, facing an open arm.[14]

Behavioral Recording: Allow the mouse to explore the maze for 5 minutes and record its

behavior using a video tracking system.
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Data Analysis: The primary measures of anxiolytic activity are an increase in the time spent

in the open arms and an increase in the number of entries into the open arms compared to

the vehicle-treated group.[16]
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The aminobenzophenone scaffold serves as a privileged structure in medicinal chemistry,

giving rise to derivatives with potent and diverse biological activities. As anticancer agents, 2-

aminobenzophenones effectively inhibit tubulin polymerization, with their potency being highly

dependent on the presence of a 2-amino group and the nature of substituents on the second

aromatic ring. In the realm of central nervous system disorders, aminobenzophenones act as

positive allosteric modulators of the GABA-A receptor, leading to anticonvulsant and anxiolytic

effects. Further exploration of the SAR of this versatile scaffold holds significant promise for the

development of novel and improved therapeutics.

References
Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., Lo, Y. K., Chang,

Y. L., Chang, C. M., & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-

aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry,

45(12), 2556–2562. [Link]

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022,

September 3). YouTube. [Link]

Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step

Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure

Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and

Epilepsy (pp. 79-102). Springer US. [Link]

Walz, W. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior

in rodents. Journal of Visualized Experiments, (17), e740. [Link]

MazeEngineers. (n.d.). Elevated Plus Maze. Retrieved from [Link]

Scribd. (n.d.). Study of Anxiolytic Activity Using Elevated Plus Maze Method. Retrieved from

[Link]

Chuang, H. Y., Chang, J. Y., Lai, M. J., Kuo, C. C., Lee, H. Y., Hsieh, H. P., Chen, Y. J., Chen,

L. T., Pan, W. Y., & Liou, J. P. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12036364/
https://www.youtube.com/watch?v=s4y4gY4jQ_c
https://www.protocols.io/view/elevated-plus-maze-protocol-dm6gpj8kdgzp/v1
https://link.springer.com/protocol/10.1007/978-1-0716-1029-2_5
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2565612/
https://mazeengineers.com/portfolio/elevated-plus-maze/
https://www.scribd.com/document/443658539/13-Study-of-anxiolytic-activity-using-elevated-plus-maze-method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2898285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


tubulin polymerization inhibitors. ChemMedChem, 6(3), 450–456. [Link]

Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M.

(2009). The maximal electroshock seizure (MES) model in the preclinical assessment of

potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical

Pharmacology, 31(2), 101–106. [Link]

Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved

from [Link]

ResearchGate. (n.d.). Comparison of Anticonvulsant activity of test compound (PTZ) Data

was.... Retrieved from [Link]

Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Yeh, C. F., Tseng, H. Y., Lo, Y. K., Chang,

Y. L., Chang, C. M., & Hsieh, H. P. (2002). Synthesis and Structure−Activity Relationship of

2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry,

45(12), 2556-2562. [Link]

EMD Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

[Link]

Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test:

a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice.

Seizure, 16(7), 636–644. [Link]

Cytoskeleton, Inc. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH

POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. [Link]

De Sarro, G., Ferreri, G., Gareri, P., Russo, E., De Sarro, A., Gitto, R., & Chimirri, A. (2003).

Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents.

Pharmacology, Biochemistry and Behavior, 74(2), 439–449. [Link]

Viana, G. S., & Pinho, R. S. (2003). Anxiolytic-like activity of SB-205384 in the elevated plus

maze test in mice. Psicothema, 15(2), 269–273. [Link]

Asian Journal of Organic & Medicinal Chemistry. (2018). 3(3), 1-10. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21360819/
https://www.scispace.com/paper/the-maximal-electroshock-seizure-mes-model-in-the-preclinical-assessment-of-potential-new-antiepileptic-drugs-20150201-100408
https://www.pharmacologydiscoveryservices.com/assay-information/in-vivo-models/cns-addiction-pain/seizure-maximal-electroshock-mouse/
https://www.researchgate.net/figure/Comparison-of-Anticonvulsant-activity-of-test-compound-PTZ-Data-was-analyzed-by-one_fig1_265431666
https://www.researchgate.net/publication/11336442_Synthesis_and_Structure-Activity_Relationship_of_2-Aminobenzophenone_Derivatives_as_Antimitotic_Agents
https://www.milliporesigma.com/US/en/product/in-vitro-tubulin-polymerization-assay-kit-99-pure-bovine-tubulin,EMD_BIO-BK006P
https://pubmed.ncbi.nlm.nih.gov/17656113/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3438708/
https://www.air.unimi.it/handle/2434/45140
https://www.psicothema.com/pdf/1066.pdf
https://ajomc.com/abstract/a-review-on-synthetic-methodologies-and-biological-activities-of-2-aminobenzophenone-and-its-derivatives-123.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2898285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clark, C. R., & McMillian, C. L. (1990). Comparative anticonvulsant activity of 4-

chlorobenzenesulfonamide and prototype antiepileptic drugs in rodents. Epilepsia, 31(4),

474–479. [Link]

Alipour, E., Dastmalchi, S., & Hamzeh-Mivehroud, M. (2014). Synthesis and Cytotoxic

Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells.

Iranian Journal of Pharmaceutical Research, 13(Suppl), 159–165. [Link]

Wróbel, D., Stasiak, A., Szymański, P., Bielenica, A., Kuran, B., Dobrowolski, M. A., & Wujec,

M. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as

Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules,

29(22), 5001. [Link]

Zhu, S., Sridhar, A., Teng, J., Howard, R. J., Lindahl, E., & Hibbs, R. E. (2022). Structural and

dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature

Communications, 13(1), 4594. [Link]

Wang, Y., Li, L., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2018). The synthesis and evaluation of

new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 8(38),

21456–21465. [Link]

Zhu, S., Sridhar, A., Teng, J., Howard, R. J., Lindahl, E., & Hibbs, R. E. (2022). Structural and

dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature

Communications, 13(1), 4594. [Link]

Zaugg, J., Ebrahimi, S. N., Smiesko, M., & Hamburger, M. (2018). Structure-Dependent

Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1553. [Link]

ResearchGate. (n.d.). Quantitative Structure-Activity Relationship (QSAR) modelling of the

activity of anti-colorectal cancer agents featuring quantum chemical predictors and

interaction terms. Retrieved from [Link]

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

Social Science Research Network. (2022, October 7). Quantitative Structure-Activity

Relationship (QSAR) Modelling of the Activity of Anti-Colorectal Cancer Agents Featuring

Quantum Chemical Predictors and Interaction Terms. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2114972/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277647/
https://www.mdpi.com/1420-3049/29/22/5001
https://www.osti.gov/biblio/1880486
https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra03061a
https://www.nature.com/articles/s41467-022-32212-4
https://www.mdpi.com/1420-3049/23/7/1553
https://www.researchgate.net/publication/364278148_Quantitative_Structure-Activity_Relationship_QSAR_modelling_of_the_activity_of_anti-colorectal_cancer_agents_featuring_quantum_chemical_predictors_and_interaction_terms
https://www.cytoskeleton.com/tubulin-polymerization-assay-kit
https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4240378
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2898285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Quantitative structure–activity relationship models for compounds with

anticonvulsant activity. Retrieved from [Link]

ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and

Fluorescence. Retrieved from [Link]

Atucha, E., & Belzung, C. (2006). Anxiolytic-like activity of SB-205384 in the elevated plus-

maze test in mice. Psicothema, 18(1), 122–126. [Link]

SciSpace. (n.d.). Anxiolytic. Retrieved from [Link]

Wang, Y., Zuo, Y., Wang, Y., Zhang, Y., & Li, J. (2018). GABA A receptor subtype selectivity

and structure-activity relationships of flavonoids. PLoS One, 13(2), e0192215. [Link]

Zaugg, J., Ebrahimi, S. N., Smiesko, M., & Hamburger, M. (2018). Structure-Dependent

Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1553. [Link]

ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.

Retrieved from [Link]

Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2005). QSAR of the anticonvulsant

enaminones; molecular modeling aspects and other assessments. Journal of Molecular

Graphics and Modelling, 24(1), 1–9. [Link]

Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-

aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534–1537. [Link]

Khanam, J. A., Nandi, D., & Sharmin, T. (2012). In vivo Anticancer Activities of

Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino

Mice. Journal of Cancer Science & Therapy, 4(11), 358–361. [Link]

ResearchGate. (n.d.). Molecular docking and quantitative structure-activity relationship study

of anticonvulsant activity of aminobenzothiazole derivatives. Retrieved from [Link]

International Journal of Research in Pharmaceutical Sciences. (2020). A Review of

Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.researchgate.net/publication/326888062_Quantitative_structure-activity_relationship_models_for_compounds_with_anticonvulsant_activity
https://www.researchgate.net/publication/225091764_Measurement_of_In_Vitro_Microtubule_Polymerization_by_Turbidity_and_Fluorescence
https://pubmed.ncbi.nlm.nih.gov/17296207/
https://typeset.io/papers/anxiolytic-and-anxiogenic-drug-effects-on-exploratory-2k8p7j6z
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0192215
https://pubmed.ncbi.nlm.nih.gov/29933615/
https://www.researchgate.net/figure/Inhibition-of-tubulin-polymerization-IC-50-of-compounds-6-r-and-6-y_tbl2_282379374
https://pubmed.ncbi.nlm.nih.gov/15922602/
https://pubmed.ncbi.nlm.nih.gov/3735320/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3528189/
https://www.researchgate.net/publication/318991264_Molecular_docking_and_quantitative_structure-activity_relationship_study_of_anticonvulsant_activity_of_aminobenzothiazole_derivatives
https://pharmascope.org/ijrps/article/view/2056
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2898285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as
antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. pdf.benchchem.com [pdf.benchchem.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Structural and dynamic mechanisms of GABAA receptor modulators with opposing
activities (Journal Article) | OSTI.GOV [osti.gov]

7. Structural and dynamic mechanisms of GABAA receptor modulators with opposing
activities - PMC [pmc.ncbi.nlm.nih.gov]

8. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. pdf.benchchem.com [pdf.benchchem.com]

10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-
PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal
Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test,
and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature
Experiments [experiments.springernature.com]

12. pdf.benchchem.com [pdf.benchchem.com]

13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

15. maze.conductscience.com [maze.conductscience.com]

16. protocols.io [protocols.io]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 17 Tech Support

https://www.benchchem.com/product/b2898285?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/12036364/
https://pubmed.ncbi.nlm.nih.gov/12036364/
https://pubmed.ncbi.nlm.nih.gov/21360819/
https://pubmed.ncbi.nlm.nih.gov/21360819/
https://pdf.benchchem.com/122/Unveiling_the_Anticancer_Potential_of_2_Aminobenzophenone_Derivatives_A_Comparative_Guide.pdf
https://www.researchgate.net/publication/11336997_Synthesis_and_Structure-Activity_Relationship_of_2-Aminobenzophenone_Derivatives_as_Antimitotic_Agents
https://www.researchgate.net/figure/Inhibition-of-tubulin-polymerization-IC-50-of-compounds-6-r-and-6-y_tbl2_320836426
https://www.osti.gov/pages/biblio/1903929
https://www.osti.gov/pages/biblio/1903929
https://pmc.ncbi.nlm.nih.gov/articles/PMC9357065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9357065/
https://pubmed.ncbi.nlm.nih.gov/3735320/
https://pubmed.ncbi.nlm.nih.gov/3735320/
https://pdf.benchchem.com/12364/Application_Notes_and_Protocols_In_Vitro_Tubulin_Polymerization_Assay_with_Tubulin_Polymerization_IN_61.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2742177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2742177/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1254-5_5
https://experiments.springernature.com/articles/10.1007/978-1-0716-1254-5_5
https://experiments.springernature.com/articles/10.1007/978-1-0716-1254-5_5
https://experiments.springernature.com/articles/10.1007/978-1-0716-1254-5_5
https://pdf.benchchem.com/1203/Application_Notes_and_Protocols_Maximal_Electroshock_MES_Seizure_Test_with_1_Phenylcyclohexylamine.pdf
https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Seizure,-Maximal-Electroshock,-Mouse/523990
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623971/
https://maze.conductscience.com/portfolio/elevated-plus-maze/
https://www.protocols.io/view/elevated-plus-maze-protocol-cgrrtv56.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2898285?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity
Relationships of Aminobenzophenones]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2898285/docs#a-comparative-guide-to-the-structure-
activity-relationships-of-aminobenzophenones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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